REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10].OS(O)(=O)=O.[N+]([O-])(O)=O.[OH-:20].[Na+].[CH3:22]O>O.C(Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:20][CH3:22])[C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1457 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
11.65 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 90° for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 40° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigorously for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases formed
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 -phase was transferred to a 100 liters reaction vessel
|
Type
|
DISTILLATION
|
Details
|
The methylenechloride was distilled off
|
Type
|
ADDITION
|
Details
|
To the remainder was added 15 l of toluene which
|
Type
|
DISTILLATION
|
Details
|
was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was also removed by distillation
|
Type
|
ADDITION
|
Details
|
8 liters of methanol was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
DISTILLATION
|
Details
|
Remaining methanol was distilled off
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (20 liters) was added to the remainder
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for about 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
inorganic salts were filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The filtrates obtained
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C(=C1C)OC)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1287 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |